1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone
Description
The compound 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone features a structurally complex spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) linked via a methanone bridge to an imidazole ring substituted with a thiomorpholinopyrimidine moiety. The spirocyclic system introduces conformational rigidity, which may enhance binding selectivity in pharmaceutical applications, while the thiomorpholine and pyrimidine groups contribute to electronic and steric properties critical for biological interactions .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c26-18(24-3-1-19(2-4-24)27-7-8-28-19)15-12-25(14-22-15)17-11-16(20-13-21-17)23-5-9-29-10-6-23/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOMCYXWKSGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the imidazole and pyrimidine moieties enhances its interactions with biological targets.
Research indicates that compounds similar to 1,4-dioxa-8-azaspiro[4.5]decan exhibit significant binding affinity to various receptors and enzymes, notably:
- σ1 Receptors : Compounds in this class have shown high affinity for σ1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. For instance, a related compound demonstrated a K(i) value of 5.4 ± 0.4 nM for σ1 receptors, indicating strong binding affinity .
- Vesicular Acetylcholine Transporter (VAChT) : Selectivity for VAChT has also been noted, which may influence cholinergic signaling pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1,4-dioxa-8-azaspiro[4.5]decan :
- Tumor Imaging Studies :
- Neuropharmacological Studies :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from the provided evidence:
*Estimated based on thiomorpholine (logP ~1.5) and pyrimidine (logP ~0.5) contributions.
†Predicted using fragment-based methods.
Key Structural and Functional Differences:
- Substituent Diversity: The target compound’s thiomorpholinopyrimidine group distinguishes it from analogs with pyridine (e.g., ) or sulfonyl-piperidine (e.g., ). Thiomorpholine’s sulfur atom may enhance hydrogen bonding or metal coordination, whereas pyridine/sulfonyl groups influence solubility and metabolic stability.
- Spirocyclic Core: All compounds share the 1,4-dioxa-8-azaspiro[4.5]decane system, but substitutions at the methanone bridge (imidazole vs. pyrrole vs. piperidine) modulate steric bulk and electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
